molecular formula C20H16IN3O2 B15082214 2-Iodo-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide CAS No. 767338-74-9

2-Iodo-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B15082214
CAS No.: 767338-74-9
M. Wt: 457.3 g/mol
InChI Key: CIWQADPTDKZMBC-FSJBWODESA-N
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Description

2-Iodo-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound that features an iodine atom, a naphthyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide typically involves multiple steps. One common method involves the reaction of 2-iodobenzoyl chloride with 2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory methods mentioned above. This could include the use of continuous flow reactors to improve yield and reduce reaction times, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups within the molecule.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used to replace the iodine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could result in the removal of the iodine atom, forming a simpler benzamide derivative.

Scientific Research Applications

    Chemistry: It can be used as a precursor for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 2-Iodo-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide exerts its effects is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The iodine atom and the naphthyl group may play key roles in binding to these targets, while the benzamide moiety could be involved in stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-N-(1-naphthyl)benzamide: This compound is structurally similar but lacks the hydrazino and oxoethyl groups.

    2-Iodo-N-(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)benzamide: Another related compound with a different aromatic system.

Uniqueness

2-Iodo-N-(2-(2-(1-naphthylmethylene)hydrazino)-2-oxoethyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the hydrazino and oxoethyl groups distinguishes it from simpler analogs and may enhance its utility in various applications.

Properties

CAS No.

767338-74-9

Molecular Formula

C20H16IN3O2

Molecular Weight

457.3 g/mol

IUPAC Name

2-iodo-N-[2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C20H16IN3O2/c21-18-11-4-3-10-17(18)20(26)22-13-19(25)24-23-12-15-8-5-7-14-6-1-2-9-16(14)15/h1-12H,13H2,(H,22,26)(H,24,25)/b23-12+

InChI Key

CIWQADPTDKZMBC-FSJBWODESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)CNC(=O)C3=CC=CC=C3I

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)CNC(=O)C3=CC=CC=C3I

Origin of Product

United States

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